Dm-CHOC-pen

Description

Properties

IUPAC Name |

[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUUIXYKTPSIOH-LEZJFEBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48Cl5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942149-56-6 | |

| Record name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-demethyl-4-cholesteryloxycarbonylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIPICOLEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dm-CHOC-pen

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate compound that has demonstrated significant antineoplastic activity, particularly in cancers involving the Central Nervous System (CNS).[1][2] Its lipophilic and electrically neutral nature allows it to cross the blood-brain barrier (BBB), a critical feature for treating brain tumors.[3] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by data from preclinical and clinical studies.

Core Mechanism of Action

The primary antitumor effect of this compound is achieved through a multi-stage process involving transport across the BBB, selective uptake by cancer cells, and subsequent induction of cytotoxicity. The core molecular mechanism involves direct interaction with nuclear DNA.

DNA Alkylation and Adduct Formation

Once inside the cancer cell, this compound acts as a DNA alkylating agent.[2] The proposed mechanism involves a bis-alkylation process, where the compound forms covalent adducts with DNA bases.[3][4][5][6] This action primarily targets:

This alkylation damages the DNA structure, interfering with essential cellular processes like DNA replication and repair, ultimately leading to cell death.[8]

Induction of Oxidative Stress

In addition to direct DNA alkylation, this compound's mechanism of action also involves the induction of oxidative stress within the cancer cells.[3][7] This secondary mechanism contributes to its overall cytotoxicity.

Pharmacokinetics and Transport Pathway

A unique three-stage mechanism has been proposed for how this compound reaches and enters tumor cells within the CNS.[3][4][5]

-

Blood-Brain Barrier Penetration : The drug is lipophilic and readily associates with the membranes of red blood cells (RBCs) in a reversible manner.[3][4][5] This association is believed to facilitate its transport across the BBB.

-

Selective Tumor Cell Uptake : this compound shares structural similarities with L-glutamine. This allows it to be actively transported into cancer cells, which often overexpress L-glutamine transporters to meet their high metabolic demands.[3][4][5][8][9] This selective uptake mechanism concentrates the drug in tumor tissue while sparing adjacent normal brain tissue.[8]

-

Intracellular Action : Following transport into the cell, this compound exerts its cytotoxic effects through DNA alkylation and oxidative stress.

An important characteristic of this compound is that it does not require hepatic activation to become cytotoxic, in contrast to its metabolite, 4-demethylpenclomedine (DM-PEN), and other analogs.[4][8]

Caption: Proposed three-stage mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of this compound.

Table 1: Clinical Pharmacokinetics

| Parameter | Value | Notes | Citation |

| Administration Route | 3-hr IV Infusion | Once every 21 days. | [3][7][10] |

| Cmax (this compound) | 3 hours | Time to maximum plasma concentration. | [3][10] |

| Cmax (DM-PEN metabolite) | 24 hours | Time to maximum plasma concentration of the metabolite. | [3][10] |

| RBC Association | Up to 50% | Both this compound and DM-PEN detected with RBCs. | [3][10] |

| Detection Period | 3 to 15 days | Duration the drug and its metabolite are found post-administration. | [3][10] |

| Half-life (AYA vs. >60) | Up to 50 days vs. <21 days | Significantly longer half-life observed in Adolescent and Young Adult (AYA) patients. | [9] |

| Tumor Concentration | 75-210 ng/g | Measured in CNS tumor tissue from 22 days to 9 months post-treatment. | [5] |

Table 2: Clinical Dosing and Toxicity

| Parameter | Value | Notes | Citation |

| Starting Dose (Phase I) | 39 mg/m² | Based on 1/10 LD10 in animal models. | [1][7] |

| Dose Escalation Range | 39 to 111 mg/m² | Doses evaluated in Phase I trials. | [3][7][10] |

| Maximum Tolerated Dose (MTD) | 85.8 mg/m² | For patients with liver involvement. | [3][7][10] |

| Maximum Tolerated Dose (MTD) | 98.7 mg/m² | For patients without liver abnormalities. | [3][7][10] |

| Dose Limiting Toxicity (DLT) | Grade 3-4 Toxicity | Primarily hepatic toxicity (hyperbilirubinemia). | [1][7] |

| Common Adverse Effects | Fatigue (17%), Nausea (11%), Reversible liver dysfunction (9%) | Most common side effects observed in clinical trials. | [5] |

Table 3: In Vitro Efficacy

| Parameter | Value | Cell Line | Citation |

| Half-maximal Inhibitory Conc. (IC50) | 0.5 µg/ml | B-16 Melanoma Cells | [2] |

| Inhibitory Concentration (IC35) | 0.25 µg/ml | H-2086 NSCLC Cells | [6] |

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide context for the presented data.

Phase I/II Clinical Trial Protocol (IND 68,876)

-

Objective : To determine the MTD, safety, DLTs, and pharmacokinetics of this compound.[3][7]

-

Patient Population : Patients with advanced solid malignant tumors, with or without CNS involvement, for whom no effective proven treatment exists.[1][7][11] Tumor types included glioblastoma, melanoma, and metastatic breast and lung cancer.[7][10]

-

Drug Administration : this compound was administered as a single 3-hour intravenous infusion once every 21 days.[3][7][10] The drug was formulated as a soybean oil/lecithin/glycerin water emulsion.[1]

-

Dose Escalation Strategy : A modified accelerated dosing protocol was used.

-

The starting dose was 39 mg/m².[1]

-

Single-patient cohorts were used with 40% dose escalations.[1][11]

-

Upon the first instance of a Dose-Limiting Toxicity (DLT) (Grade 3 or 4) or the second instance of a Grade 2 toxicity, the cohort at that dose level was expanded to 3-6 patients.[1][11]

-

Subsequent dose escalations proceeded at 33% increments.[1][11]

-

The MTD was defined as the dose level where two DLTs were observed.[11]

-

Caption: Dose escalation workflow for the this compound Phase I clinical trial.

In Vitro Melanoma Cell Proliferation Assay

-

Objective : To assess the in vitro activity of this compound against melanoma.[2]

-

Cell Line : B-16 melanoma cells.[2]

-

Methodology :

-

B-16 cells were cultured and exposed to varying concentrations of this compound.

-

Cell proliferation and survival were assessed to determine the half-maximal inhibitory concentration (IC50).

-

Floating, heavily melanotic cells that formed post-treatment were separated and analyzed to quantify intracellular this compound concentration.[2]

-

Logical Relationships and Metabolites

This compound is the primary active compound, which is metabolized in plasma to DM-PEN. While DM-PEN is also an active antitumor agent, this compound's formulation as a cholesteryl carbonate derivative is key to its ability to cross the BBB and its unique pharmacokinetic profile.[2][8]

Caption: Relationship between this compound, its metabolite, and key activities.

Conclusion

This compound is a promising antineoplastic agent with a well-defined, multi-stage mechanism of action. Its ability to act as a DNA alkylating agent, combined with a unique transport mechanism that allows it to penetrate the CNS and selectively target tumor cells, makes it a strong candidate for the treatment of primary and metastatic brain cancers.[3][8] The quantitative data from clinical trials support its safety and efficacy at established dose levels, with manageable toxicities.[4][7] Further research and ongoing Phase II trials will continue to elucidate its full therapeutic potential.[3][7]

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 10. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]

An In-depth Technical Guide to Dm-CHOC-pen: A Novel Alkylating Agent for Central Nervous System Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel, lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate with potent antineoplastic properties. Engineered to traverse the blood-brain barrier, this compound has demonstrated significant efficacy in preclinical and clinical settings against a range of aggressive cancers, particularly primary and metastatic malignancies involving the central nervous system (CNS). Its primary mechanism of action is DNA alkylation, leading to irreparable DNA damage and subsequent cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and visualizations of its signaling pathways are also presented to facilitate further research and development.

Introduction

This compound is a third-generation penclomedine (B1679226) derivative designed for enhanced central nervous system penetration and tumor-selective activity.[1] It is a lipophilic, electrically neutral molecule that readily crosses the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.[2] This property makes it a promising candidate for treating aggressive brain tumors like glioblastoma and metastatic cancers that have spread to the CNS.[3] The molecule was developed by DEKK-TEC, Inc. and has undergone Phase I and II clinical trials for various advanced cancers.[4][5]

Chemical Properties and Structure

This compound is a cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN).[6] Its lipophilicity, conferred by the cholesteryl moiety, is crucial for its ability to cross the blood-brain barrier.

| Property | Value |

| Full Chemical Name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine |

| Synonyms | This compound, Mipicoledine |

| Molecular Formula | C35H48Cl5NO4 |

| Molecular Weight | 724.0 g/mol |

| CAS Registry Number | 942149-56-6 |

| Chemical Class | Polychlorinated pyridine cholesteryl carbonate |

Table 1: Chemical and Physical Properties of this compound.

Synthesis

The synthesis of this compound involves the derivatization of its precursor, 4-demethylpenclomedine (DM-PEN). This process entails the formation of a carbonate linkage between the 4-hydroxyl group of DM-PEN and cholesterol. A common method for creating such a linkage is the reaction of an alcohol (in this case, DM-PEN) with a chloroformate derivative of the desired substituent (cholesteryl chloroformate).

References

- 1. U-251 MG Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 2. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oatext.com [oatext.com]

- 7. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]

Dm-CHOC-pen: A Technical Overview of a Novel DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dm-CHOC-pen, or 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is an investigational polychlorinated pyridine (B92270) cholesteryl carbonate with potent antineoplastic properties.[1] Its unique chemical structure allows it to circumvent the blood-brain barrier, a significant hurdle in the treatment of central nervous system (CNS) malignancies.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data from preclinical and clinical investigations of this compound.

Chemical Structure and Properties

This compound is a derivative of 4-demethylpenclomedine, featuring a cholesteryl carbonate moiety.[1] This lipophilic addition is crucial for its ability to penetrate the CNS.[2]

| Property | Value | Source |

| Molecular Formula | C35H48Cl5NO4 | [1] |

| Molecular Weight | 724.0 g/mol | [1] |

| IUPAC Name | [3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl carbonate | [3] |

| CAS Number | 942149-56-6 | [1] |

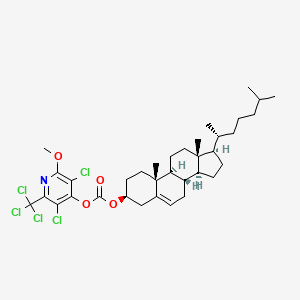

A 2D representation of the chemical structure of this compound is provided below:

Caption: 2D chemical structure of this compound.

Synthesis

While detailed, step-by-step synthesis protocols for this compound are not publicly available, it is known to be a cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN).[1] The synthesis involves the formation of a carbonate linkage between the 4-hydroxyl group of 4-demethylpenclomedine and cholesterol.

Mechanism of Action

This compound exerts its cytotoxic effects through DNA alkylation.[1][4] The molecule is designed to be a prodrug that, upon administration, releases a reactive alkylating species. This species forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.[4] This bis-alkylation leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][4]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and formulation of this compound are not extensively published. However, information from clinical trials provides insight into its administration and handling.

Formulation

For intravenous administration in clinical trials, this compound is formulated as a soy bean oil/lecithin/glycerin water emulsion.[5] This lipid-based formulation is necessary to solubilize the lipophilic drug for systemic delivery. The exact ratios and preparation method for this emulsion are proprietary.

Administration in Clinical Trials

In Phase I and II clinical trials, this compound was administered as a 3-hour intravenous infusion once every 21 days.[4][6] The starting dose in Phase I trials was 39 mg/m², with dose escalation based on observed toxicities.[5] A two-tiered maximum tolerated dose (MTD) was established based on liver function.[4][6]

Caption: Generalized workflow for this compound clinical trials.

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has been investigated in Phase I and II clinical trials for various advanced cancers, particularly those with CNS involvement.

Preclinical Data

| Parameter | Value | Source |

| In vitro IC50 (B-16 melanoma cells) | 0.5 µg/ml | [7] |

| In vivo efficacy (murine model vs. temozolomide) | 142% vs. 78% increase in survival | [7] |

Clinical Trial Data

Phase I/II Dose Escalation and MTD

| Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Source |

| Adults with advanced cancer | 3-hour IV infusion every 21 days | 85.8 mg/m² (with liver involvement) | [4][6] |

| 98.7 mg/m² (without liver abnormalities) | [4][6] | ||

| Adolescents and Young Adults (AYA) with advanced malignancies | 3-hour IV infusion every 21 days | 75 mg/m² (with impaired liver function) | [4] |

| 98.7 mg/m² (with normal liver function) | [4] |

Observed Toxicities (Most Common)

| Toxicity | Grade | Frequency | Source |

| Fatigue | Grade 1/2 | - | [6] |

| Liver Dysfunction (elevated bilirubin, ALT/AST) | Grade 2/3 | - | [6] |

| Allergic Reaction | Grade 2 | - | [6] |

Clinical Responses

In a Phase II trial involving adolescent and young adult patients with CNS tumors, treatment with this compound resulted in:

-

Complete Responses: 2 patients

-

Partial Responses: 3 patients

-

Stable Disease: 1 patient

No severe (Grade 3 or higher) toxicities were observed in this patient population.[4]

Conclusion

This compound is a promising investigational agent with a unique mechanism that allows it to target CNS malignancies. Its ability to cross the blood-brain barrier and its demonstrated efficacy in preclinical and early-phase clinical trials warrant further investigation. Future studies will be crucial to fully elucidate its therapeutic potential, optimize dosing regimens, and identify patient populations most likely to benefit from this novel DNA alkylating agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Dm-CHOC-pen: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Demethyl-4-cholesteryloxypenclomedine (Dm-CHOC-pen) is a novel, lipophilic, and electrically neutral DNA alkylating agent designed to cross the blood-brain barrier (BBB).[1] Developed by DEKK-TEC, Inc., this polychlorinated pyridine (B92270) cholesteryl carbonate has shown promise in preclinical and clinical settings for the treatment of advanced malignancies, particularly those involving the central nervous system (CNS).[1][2] Unlike some of its predecessors, this compound does not require hepatic activation, allowing for direct activity against tumor cells.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and available experimental protocols.

Physicochemical Properties

This compound is a derivative of 4-demethylpenclomedine (DM-PEN), the major non-toxic plasma metabolite of penclomedine (B1679226).[2] Its chemical formula is C35H48Cl5NO4, with a molecular weight of 724.02 g/mol .[3] The addition of a cholesteryl moiety enhances its lipophilicity, facilitating its passage across the BBB.[1]

| Property | Value | Reference |

| Chemical Name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbonate | [3] |

| CAS Number | 942149-56-6 | [3] |

| Molecular Formula | C35H48Cl5NO4 | [3] |

| Molecular Weight | 724.02 | [3] |

Mechanism of Action

The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of DNA adducts and subsequent cell death.[4] Specifically, it is a bis-alkylating agent that targets the N7 position of guanine (B1146940) and the N4 position of cytosine.[5][6][7] This cross-linking of DNA disrupts DNA replication and transcription, ultimately triggering apoptosis.[8]

In addition to direct DNA damage, in melanoma, this compound is proposed to have a secondary mechanism involving the generation of reactive oxygen species (ROS) through the DOPA/melanin pathway, contributing to oxidative stress and cell death.[9]

A proposed three-stage mechanism for its activity in CNS tumors includes:

-

Entry into the CNS: this compound reversibly binds to erythrocyte membranes, facilitating its transport across the blood-brain barrier.[6][7]

-

Tumor Cell Uptake: It is then transported into cancer cells, potentially with L-glutamine, with which it shares structural similarities.[1][7]

-

DNA Alkylation: Once inside the tumor cell, it exerts its cytotoxic effect through bis-alkylation of DNA.[6][7]

Preclinical Data

In Vitro Studies

This compound has demonstrated potent in vitro activity against a range of cancer cell lines, including melanoma, glioblastoma, and breast cancer explants, with activity observed in the nanogram concentration range.[1]

| Cell Line | IC50 | Reference |

| B-16 Melanoma | 0.5 µg/mL | [2][9] |

| Temozolomide (for comparison) | ≥3.0 µg/ml | [2] |

In Vivo Studies

In animal models, this compound has shown significant antitumor activity, particularly in intracranial tumor models.

| Animal Model | Treatment | Outcome | Reference |

| C57BL mice with subcutaneous B-16 melanoma | 200 mg/kg this compound intraperitoneally daily for 5 days | 142% improvement in survival relative to saline controls | [2] |

| C57BL mice with subcutaneous B-16 melanoma | Temozolomide | 78% improvement in survival relative to saline controls | [2] |

Clinical Studies

This compound has been evaluated in Phase I and Phase II clinical trials in patients with advanced malignancies, including those with CNS involvement.[1][5]

Dosing and Administration

This compound is administered as a 3-hour intravenous infusion once every 21 days.[5][6][10] A 2-tiered maximum tolerated dose (MTD) schedule has been established:

Patient Populations and Responses

Clinical trials have enrolled patients with various advanced cancers, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, and glioblastoma multiforme with CNS involvement.[1][10][11] Objective responses and improvements in overall survival (OS) and progression-free survival (PFS) have been reported.[1][6]

| Patient Population | Number of Patients | Key Outcomes | Reference |

| Adults with advanced cancers (Phase I/II) | 53 (45 with CNS involvement) | Objective responses, improved OS and PFS | [1] |

| Adolescents and Young Adults (AYA) with advanced malignancies | 12 (most with CNS involvement) | Well-tolerated, 3 patients had CR/PR with OS from 8 to 35+ months | [6][7] |

| NSCLC with CNS involvement | 11 | Long-term objective responses with manageable toxicities | [5] |

Safety and Tolerability

This compound has been generally well-tolerated, with a manageable side effect profile. Unlike other penclomedine analogs, it is non-neurotoxic.[1]

| Adverse Effect | Grade | Incidence | Reference |

| Fatigue | - | 17% | [5][6] |

| Nausea | Grade 1/2 | 11% | [5][11] |

| Liver Dysfunction (reversible) | Grade 3 | 9% (3 patients) | [1][5][10] |

Experimental Protocols

Detailed experimental protocols for the synthesis and administration of this compound are proprietary. However, information from published studies and clinical trial registrations provides an outline of the methodologies used.

Synthesis of this compound

This compound is synthesized as a carbonate derivative of 4-demethylpenclomedine (DM-PEN).[2][4] This involves the chemical modification of DM-PEN to attach the cholesteryl carbonate moiety.

In Vitro Cell Proliferation Assay

-

Cell Culture: B-16 melanoma cells are cultured in appropriate media.

-

Drug Exposure: Cells are exposed to varying concentrations of this compound.

-

Assessment: Cell proliferation and survival are assessed to determine the half-maximal inhibitory concentration (IC50).[2]

In Vivo Murine Melanoma Model

-

Tumor Implantation: B-16 melanoma cells are implanted subcutaneously into the flank of adult female C57BL mice.[2]

-

Treatment: Once tumors are palpable, mice are treated with this compound (e.g., 200 mg/kg intraperitoneally daily for 5 days), temozolomide, or saline.[2]

-

Endpoint: Survival is monitored and compared between treatment groups.[2]

Clinical Trial Protocol (General Outline)

References

- 1. oatext.com [oatext.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medkoo.com [medkoo.com]

- 4. Therapy Detail [ckb.genomenon.com]

- 5. Phase 2 Study of this compound in Patients with NSCLC with Central Nervous System Involvement - Conference Correspondent [conference-correspondent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Chemwatch [chemwatch.net]

- 9. researchgate.net [researchgate.net]

- 10. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Final Frontier: A Technical Guide to Dm-CHOC-pen's Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of effective therapeutics for central nervous system (CNS) malignancies. 4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen), a lipophilic, electrically neutral polychlorinated pyridine (B92270) cholesteryl carbonate, has emerged as a promising agent with the ability to traverse this selective barrier. This technical guide provides an in-depth analysis of the current understanding of this compound's BBB permeability, compiling available quantitative data, outlining purported transport mechanisms, and detailing relevant experimental contexts.

Quantitative Analysis of this compound Brain Tissue Accumulation

Clinical studies have demonstrated the successful penetration of this compound into CNS tumors. The following tables summarize the reported concentrations of this compound detected in human brain tumor tissues from Phase I and II clinical trials. These findings underscore the compound's ability to reach its intended therapeutic target within the brain.

| Parameter | Value | Patient Population | Dosing Regimen | Time of Measurement | Source |

| Tumor Concentration | 75 - 210 ng/g | 5 patients with CNS tumors | 39 or 98.7 mg/m² | 22 days to 9 months post-treatment | [1] |

| Parameter | Value | Patient Population | Source |

| Tumor Concentration | 61 - 120 ng/g | Patients with sarcoma and lung cancer involving the CNS | [2] |

| Concentration in Adjacent Normal Brain Tissue | Not detected | Patients with sarcoma and lung cancer involving the CNS | [2] |

Proposed Mechanism of Blood-Brain Barrier Transport

The mechanism by which this compound crosses the blood-brain barrier is hypothesized to be a multi-step process. This proposed pathway highlights a unique approach to bypassing the BBB's restrictive nature.

The proposed mechanism suggests that this compound initially associates with red blood cells in the bloodstream.[1] Due to its lipophilic and electrically neutral properties, it is believed to passively diffuse across the lipid membranes of the BBB endothelial cells.[2] Once in the brain parenchyma, it is purportedly taken up by tumor cells via the L-glutamine transporter system.[3] This targeted uptake into cancer cells is a key aspect of its proposed mechanism of action, leading to the bis-alkylation of DNA.[1]

Experimental Protocols

Detailed experimental protocols for the quantification of this compound in human brain tissue are not extensively described in the publicly available literature. However, based on the nature of the compound and general practices in pharmacokinetic analysis, the following methodologies are likely to be employed.

Tissue Sample Analysis from Clinical Trials

Objective: To quantify the concentration of this compound in brain tumor tissue obtained from patients.

Methodology (Hypothesized):

-

Tissue Homogenization: Brain tumor tissue samples obtained during surgery would be accurately weighed and homogenized in a suitable buffer to create a uniform suspension.

-

Drug Extraction: An organic solvent extraction (e.g., using acetonitrile (B52724) or methanol) would be performed to separate this compound and its metabolites from the tissue homogenate. This would be followed by centrifugation to pellet cellular debris.

-

Sample Clean-up: The supernatant containing the drug would likely undergo solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

-

Chromatographic Separation: The extracted and cleaned sample would be injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reverse-phase column would likely be used to separate this compound from other compounds in the mixture.

-

Detection and Quantification: A tandem mass spectrometer (MS/MS) would be used for detection and quantification. This method provides high sensitivity and selectivity, allowing for accurate measurement of the drug concentration in the complex biological matrix of brain tissue. Multiple reaction monitoring (MRM) would be employed to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Data Analysis: A calibration curve would be generated using standards of known this compound concentrations to quantify the amount of drug in the tissue samples, typically expressed as nanograms per gram (ng/g) of tissue.

Note: The above protocol is a generalized representation. Specific parameters such as the choice of solvents, SPE cartridges, HPLC columns, and MS/MS transitions would need to be optimized and validated for this compound.

Future Directions and Unmet Needs

While the available clinical data confirms that this compound effectively crosses the human BBB and accumulates in tumor tissue, a significant gap exists in the public domain regarding detailed preclinical and methodological data. To provide a more complete profile of its BBB permeability, further studies and publication of the following are warranted:

-

Preclinical In Vivo Studies: Detailed pharmacokinetic studies in animal models, reporting brain-to-plasma concentration ratios (Kp), unbound brain-to-unbound plasma concentration ratios (Kp,uu), and the time course of brain distribution.

-

In Vitro BBB Models: Permeability studies using in vitro models of the BBB, such as Transwell assays with brain endothelial cells, to determine the apparent permeability coefficient (Papp). These studies could also be used to confirm the role of specific transporters, including the L-glutamine transporter, and to assess whether this compound is a substrate for efflux transporters like P-glycoprotein.

-

Detailed Analytical Methods: Publication of the validated analytical methods used for the quantification of this compound in biological matrices would enhance the reproducibility and further development of this promising compound.

References

Dm-CHOC-pen: A Technical Guide to its Origin, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel, lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate derivative of penclomedine (B1679226) with potent anti-neoplastic properties. Developed by DEKK-TEC, Inc., this compound has demonstrated significant activity against a range of cancers, particularly those involving the central nervous system (CNS), owing to its ability to cross the blood-brain barrier. Its primary mechanism of action involves DNA alkylation, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental data related to this compound.

Introduction

This compound, also known as Mipicoledine, emerged from efforts to develop more effective and less toxic derivatives of penclomedine (PEN). PEN's clinical utility was hampered by neurotoxicity. Its major non-toxic metabolite, 4-demethylpenclomedine (DM-PEN), showed anti-tumor activity but had limitations. This compound was synthesized by adding a cholesteryl carbonate moiety to DM-PEN, a modification that significantly enhances its lipophilicity and facilitates its passage across the blood-brain barrier[1]. This characteristic makes it a promising agent for treating primary and metastatic brain tumors.

Chemical Properties

| Property | Value | Reference |

| Full Name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | [2] |

| Synonyms | This compound, Mipicoledine | [2] |

| Molecular Formula | C35H48Cl5NO4 | [2] |

| Molecular Weight | 724.0 g/mol | [2] |

| CAS Number | 942149-56-6 | [3] |

| Chemical Class | Polychlorinated pyridine cholesteryl carbonate | [3] |

Mechanism of Action

The primary anti-cancer effect of this compound is attributed to its function as a DNA alkylating agent.[3][4] The proposed mechanism involves a multi-stage process that ensures targeted delivery and activation within the tumor microenvironment.

Blood-Brain Barrier Penetration and Tumor Targeting

A key innovation in the design of this compound is its enhanced lipophilicity, conferred by the cholesteryl group. This allows the molecule to effectively cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents. A proposed three-stage mechanism for its tumor cytotoxicity is as follows:

-

Reversible Binding to Red Blood Cells (RBCs): this compound is thought to associate with the membranes of red blood cells, facilitating its transport into the central nervous system.

-

Tumor Cell Uptake: Once in the CNS, it is preferentially taken up by cancer cells, potentially through an L-glutamine transporter system.[5]

-

Intracellular Activation and DNA Alkylation: Inside the cancer cell, this compound acts as a pro-drug, releasing the active alkylating species.

DNA Alkylation and Apoptosis Induction

The cytotoxic effects of this compound are mediated through the covalent modification of DNA. Specifically, it alkylates the N7 position of guanine (B1146940) and the N4 position of cytosine.[5] This leads to the formation of DNA cross-links, which obstruct DNA replication and transcription, ultimately triggering the intrinsic apoptotic pathway. In addition to direct DNA damage, this compound is also suggested to induce oxidative stress, further contributing to its cytotoxic effects.[6][7]

Quantitative Data Summary

Preclinical Efficacy

| Model | Treatment | Outcome | Reference |

| Intracranial U251 Glioma Xenograft | This compound | +29% Long-Term Survival (25% Complete Remission) | [1] |

| Intracranial MX-1 Breast Cancer Xenograft | This compound | +20% Long-Term Survival (17% Complete Remission) | [1] |

| Human Breast Cancer Explants (in vitro) | This compound | IC50: 1.1 +/- 0.5 µg/mL | [1] |

Preclinical Toxicology

| Species | Route | Value | Reference |

| Mice | Oral | LD50 > 2 g/kg | [8] |

| Mice | IV | LD10: 136 mg/kg, LD50: 385 mg/kg | [6][8] |

| Rats | IV | LD10: 100 mg/kg | [6] |

| Dogs | IV | No deaths observed at 10, 20, 30 mg/kg | [8] |

Pharmacokinetics

| Parameter | Species | Dose | Value | Reference |

| Preclinical | ||||

| AUC (o-t) | Rats | 100 mg/kg | 1.05 mg*h/L | [6] |

| T1/2α | Rats | 100 mg/kg | 0.51 h | [6] |

| T1/2β | Rats | 100 mg/kg | 2.48 h | [6] |

| Clearance | Rats | 100 mg/kg | 3.04 L/h | [6] |

| Clinical | ||||

| Cmax (this compound) | Humans | 39-111 mg/m² | 3 hours | [7] |

| Cmax (DM-PEN metabolite) | Humans | 39-111 mg/m² | 24 hours | [7] |

| T1/2α | Humans | 39, 55, 70 mg/m² | 0.63 h | [6] |

| T1/2β | Humans | - | 245 hours (final phase) | [3] |

| Clearance | Humans | 39, 55, 70 mg/m² | 0.141 L/h | [6] |

Clinical Trial Dosing and Toxicity

| Phase | Patient Population | Dose Escalation | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events | Reference |

| Phase I | Advanced Cancer | 39 - 111 mg/m² | 85.8 mg/m² (with liver involvement), 98.7 mg/m² (without liver involvement) | Hyperbilirubinemia | Fatigue, liver dysfunction (elevated bilirubin, ALT/AST, alk phos), nausea, allergic reaction | [6][7] |

| Phase II | Primary brain cancer and brain metastases | 85.8 mg/m² or 98.7 mg/m² | - | - | Fatigue (17%), reversible liver dysfunction (9%), nausea (11%) | [2][7] |

Experimental Protocols

Synthesis of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine (this compound)

A detailed, publicly available protocol for the specific synthesis of this compound has not been identified in the reviewed literature. However, based on its chemical structure as a cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN), a general synthetic approach can be inferred. This would likely involve the reaction of DM-PEN with a cholesteryl chloroformate or a similar activated cholesteryl carbonate precursor in the presence of a suitable base and solvent system.

Generalized Synthetic Workflow:

In Vivo Intracranial Xenograft Model

The following is a generalized protocol for establishing intracranial tumor xenografts to evaluate the efficacy of this compound, based on standard methodologies.

-

Cell Culture: Human glioma or other cancer cell lines (e.g., U251, MX-1) are cultured in appropriate media and conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

-

Stereotactic Intracranial Injection:

-

Mice are anesthetized and placed in a stereotactic frame.

-

A small burr hole is drilled in the skull at predetermined coordinates.

-

A specific number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6) in a small volume (e.g., 2-5 µL) of sterile saline or culture medium are slowly injected into the brain parenchyma using a Hamilton syringe.

-

-

Treatment: After a set period for tumor establishment, mice are treated with this compound or a vehicle control via the desired route (e.g., intraperitoneal or intravenous).

-

Monitoring and Endpoint: Mice are monitored for tumor growth (e.g., through bioluminescence imaging if cells are engineered to express luciferase) and clinical signs of disease. The primary endpoint is typically overall survival.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations in culture medium. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells with medium and vehicle are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

Conclusion

This compound represents a significant advancement in the development of chemotherapeutic agents for cancers of the central nervous system. Its unique chemical structure allows it to overcome the blood-brain barrier, a major obstacle in brain tumor therapy. The mechanism of action, centered on DNA alkylation and induction of apoptosis, provides a potent means of killing cancer cells. Preclinical and clinical data to date suggest a manageable safety profile and promising efficacy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this innovative compound.

References

- 1. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. scribd.com [scribd.com]

- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 6. youtube.com [youtube.com]

- 7. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dm-CHOC-pen in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate compound that has shown significant promise in preclinical and clinical cancer research.[1][2][3][4][5][6][7][8][9] As a lipophilic and electrically neutral molecule, this compound is designed to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for primary and metastatic brain tumors.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound is the alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine, leading to DNA damage and cell death.[1][4][6][7][9][10] Additionally, it is proposed to induce oxidative stress within cancer cells.[1][4] A three-stage mechanism for its activity has been proposed:

-

Transport across the Blood-Brain Barrier: this compound reversibly binds to red blood cell membranes, facilitating its transport into the central nervous system (CNS).[4][7][10]

-

Selective uptake by cancer cells: It is then transported into cancer cells, potentially via a transporter that is often overexpressed in these cells, such as an L-glutamine transporter.[4][6][7][10]

-

Induction of Cell Death: Once inside the cancer cell, this compound exerts its cytotoxic effects through DNA alkylation and the generation of reactive oxygen species (ROS).[1][4][11]

In melanoma, this compound's mechanism may also involve the generation of ROS through the DOPA/melanin (B1238610) pathway, leading to the encapsulation of melanoma cells by melanin and subsequent cell death.[11]

Caption: Proposed mechanism of action for this compound.

Preclinical Data

This compound has demonstrated significant antineoplastic activity in various preclinical models.

In Vitro Efficacy

| Cell Line | IC50 (µg/mL) | Reference |

| B-16 Melanoma | 0.5 | [9] |

| Temozolomide (for comparison) | ≥3.0 | [9] |

In Vivo Efficacy

| Model | Treatment | Outcome | Reference |

| C57BL mice with subcutaneous B-16 melanoma | 200 mg/kg this compound intraperitoneally daily for 5 days | 142% improvement in survival relative to saline controls | [9] |

| C57BL mice with subcutaneous B-16 melanoma | Temozolomide | 78% improvement in survival relative to saline controls | [9] |

| Mice with intracranial human cancer xenografts (glioblastomas and breast cancers) | This compound | Complete remissions | [2] |

This compound was also found to accumulate in human sarcoma and lung cancer tissues involving the CNS at concentrations of 61-120 ng/g of tumor tissue, while not being detected in adjacent normal brain tissue.[5]

Clinical Data

This compound has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers, including those with CNS involvement.

Phase I Clinical Trial (Adults)

A Phase I trial was conducted to determine the maximum-tolerated dose (MTD), safety, dose-limiting toxicities (DLTs), and pharmacokinetics of this compound.

| Parameter | Value | Reference |

| Patient Population | 26 patients with advanced cancer (melanoma, colorectal, breast, glioblastoma multiforme) | [1][4] |

| Dosing Regimen | 3-hour IV infusion once every 21 days | [1][4] |

| Starting Dose | 39 mg/m² | [1][2][4] |

| Dose Escalation | Up to 111 mg/m² | [1][4] |

| MTD (with liver involvement) | 85.8 mg/m² | [1][4] |

| MTD (without liver abnormalities) | 98.7 mg/m² | [1][4] |

Adverse Events (Most Common)

| Adverse Event | Grade | Number of Patients | Reference |

| Fatigue | - | 2 | [1] |

| Elevated Bilirubin | 3 | 3 | [1] |

| 2 | 1 | [1] | |

| Elevated ALT/AST | 2 | 3 | [1] |

| Elevated Alkaline Phosphatase | 2 | 3 | [1] |

| Allergic Reaction | 2 | 1 | [1] |

Efficacy

| Outcome | Number of Patients | Reference |

| Responses or significant Progression-Free Survival (PFS) | 8 (6 with CNS involvement) | [1][4] |

Phase II Clinical Trial (Adolescent and Young Adults - AYA)

A Phase II trial focused on AYA patients (15-39 years old) with various tumors involving the CNS.

| Parameter | Value | Reference |

| Patient Population | 19 AYA patients with tumors in or metastasized to the CNS | [6] |

| Dosing (normal liver function) | 98.7 mg/m² once every 21 days | [6] |

| Dosing (impaired liver function) | 75 mg/m² once every 21 days | [6] |

Patient Responses

| Response | Number of Patients | Reference |

| Complete Response | 2 | [6] |

| Partial Response | 3 | [6] |

| Stable Disease | 1 | [6] |

Experimental Protocols

Phase I Clinical Trial Protocol

-

Drug Administration: this compound was administered as a 3-hour intravenous (IV) infusion once every 21 days.[1][4] The drug was formulated as a soybean oil/lecithin/glycerin water emulsion.[2][8]

-

Patient Cohorts: Patients with advanced solid tumors, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme, were enrolled.[1][4]

-

Dose Escalation: The starting dose was 39 mg/m².[1][2][4] Dose escalation proceeded in single-patient cohorts with a 40% dosage increase until the first dose-limiting toxicity (DLT) was observed.[2][8] Subsequently, cohorts were expanded to 3-6 patients with 33% dose increments.[2][8] The MTD was defined as the dose at which two DLTs were observed.[2][8]

References

- 1. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trial.medpath.com [trial.medpath.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. oatext.com [oatext.com]

- 6. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Dm-CHOC-pen: A Technical Guide to Lipophilicity and Central Nervous System Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative with significant potential in the treatment of primary and metastatic cancers involving the central nervous system (CNS).[1][2][3][4] Its efficacy in this challenging therapeutic area is largely attributed to its unique physicochemical properties that facilitate its transport across the blood-brain barrier (BBB), a highly selective barrier that protects the brain from systemic circulation. This technical guide provides an in-depth analysis of the lipophilicity and CNS penetration of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

This compound is characterized as a lipophilic and electrically neutral molecule, properties that are fundamental for passive diffusion across the BBB.[1] Furthermore, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which actively removes many xenobiotics from the brain, thus allowing for its accumulation in CNS tumor tissue.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the physicochemical properties, lipophilicity, and CNS penetration of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H48Cl5NO4 | PubChem |

| Molecular Weight | 724.0 g/mol | PubChem |

Table 2: Lipophilicity of this compound

| Parameter | Value | Method | Source |

| logP / logD | Not Reported | - | - |

Note: While this compound is consistently described as lipophilic, a specific experimentally determined logP or logD value has not been identified in the reviewed literature. A general methodology for its determination is provided in the Experimental Protocols section.

Table 3: CNS Penetration and Pharmacokinetics of this compound

| Parameter | Species | Value | Source |

| Brain Tissue Concentration | Rat | 100 ng/g of whole brain | Preclinical Study |

| CNS Tumor Tissue Concentration | Human | 75-210 ng/g | [5] |

| Pharmacokinetic Parameters (in Dogs) | |||

| Area Under the Curve (AUC) | Dog | ~11 mg・h/L | [1] |

| Half-life (alpha phase, T½α) | Dog | ~28 hours | [1] |

| Half-life (beta phase, T½β) | Dog | Not Reported | - |

| Clearance (CL) | Dog | Not Reported | - |

| Pharmacokinetic Parameters (in Humans) | |||

| Peak Plasma Concentration (Cmax) | Human | 3 hours (for this compound) | [5] |

| 24 hours (for DM-PEN metabolite) | [5] | ||

| Association with Red Blood Cells | Human | Up to 50% | [5] |

Experimental Protocols

This section details the methodologies for key experiments related to the lipophilicity and CNS penetration of this compound.

Determination of this compound Concentration in Brain Tissue (Rat Model)

This protocol is based on a preclinical study that measured the distribution of this compound into the brain of Fisher rats.

1. Animal Model and Drug Administration:

-

Adult male Fisher rats (weighing 325-350 g) are used.

-

This compound is administered via intraperitoneal (IP) injection at a dose of 50 mg/kg. The drug is formulated in a vehicle such as Klucel/Tween80/saline to ensure solubility.

2. Brain Tissue Collection and Homogenization:

-

At a predetermined time point post-injection (e.g., 24 hours), the rats are euthanized.

-

The brains are immediately removed intact (average weight ~1.9 g) and placed in cold saline.

-

Each brain is then homogenized in cold saline to prepare a uniform tissue suspension.

3. Extraction of this compound:

-

The cold brain homogenate is extracted with a non-polar organic solvent, such as dichloromethane, to isolate the lipophilic this compound.

-

The mixture is thoroughly agitated and then centrifuged to separate the organic and aqueous layers.

-

The organic layer, containing this compound, is carefully collected.

4. Sample Preparation and Analysis:

-

The collected organic extract is evaporated to dryness under a stream of nitrogen.

-

The resulting residue is redissolved in a small volume of a suitable solvent like tetrahydrofuran (B95107) (THF).

-

The redissolved sample is then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.

-

Mobile Phase: A typical mobile phase for analysis is a mixture of THF and water (e.g., 75% THF/water).

-

Detection: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve of known concentrations.

-

General Protocol for logP Determination by HPLC

While a specific logP value for this compound is not available, the following is a general experimental protocol for its determination using the HPLC method, which is a common and reliable technique.[6][7]

1. Preparation of Phases:

-

Aqueous Phase: A buffered aqueous solution (e.g., phosphate (B84403) buffer) is prepared at a physiologically relevant pH (e.g., 7.4). This phase is then saturated with n-octanol.

-

Organic Phase: n-octanol is saturated with the buffered aqueous solution.

2. Partitioning Experiment:

-

A known concentration of this compound is dissolved in a mixture of the prepared n-octanol and aqueous phases (e.g., 50:50 v/v).

-

The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand undisturbed until the two phases are completely separated.

3. Sample Analysis:

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of this compound in each aliquot is determined using a validated HPLC method.

4. Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of the partition coefficient.

Signaling Pathways and Mechanisms of Action

The CNS penetration and subsequent anti-cancer activity of this compound are described by a putative four-tier mechanism.

Proposed Mechanism of this compound CNS Penetration and Activation

Caption: Proposed mechanism of this compound CNS penetration and activation.

The proposed mechanism involves the following steps:

-

Association with Red Blood Cells: In the bloodstream, this compound associates with red blood cells, which may facilitate its transport to the BBB.[5]

-

Blood-Brain Barrier Penetration: Due to its lipophilic and electrically neutral nature, this compound is believed to cross the BBB via passive diffusion.[1]

-

Uptake into Cancer Cells: Once in the CNS, this compound is selectively taken up by cancer cells. This uptake is thought to be mediated by an L-glutamine transport system, such as SLC1A5 (ASCT2), which is often overexpressed in cancer cells to meet their high metabolic demands.[1][4][8][9][10] The cytotoxicity of this compound in non-small cell lung cancer cell lines has been shown to be dependent on the presence of L-glutamine, supporting the role of a glutamine transporter in its uptake.[8]

-

Activation in the Acidic Tumor Microenvironment: The tumor microenvironment is often acidic due to altered cancer cell metabolism.[11][12][13] This acidic environment is proposed to catalyze the hydrolysis of the cholesteryl carbonate ester of this compound, releasing its active metabolite, 4-demethylpenclomedine (DM-PEN).[1]

-

DNA Alkylation and Apoptosis: The active DM-PEN then acts as a bis-alkylating agent, forming covalent bonds with DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1][14] This DNA damage disrupts replication and transcription, ultimately leading to cancer cell apoptosis.

Acid-Catalyzed Hydrolysis of this compound

Caption: General mechanism for the acid-catalyzed hydrolysis of this compound.

The activation of this compound to DM-PEN is a hydrolysis reaction catalyzed by the acidic conditions of the tumor microenvironment. The general mechanism for acid-catalyzed ester hydrolysis involves the following key steps:[15][16][17][18]

-

Protonation: The carbonyl oxygen of the ester group in this compound is protonated by a hydronium ion (H3O+), which is present in the acidic environment. This protonation makes the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (cholesterol).

-

Elimination: The tetrahedral intermediate collapses, and the cholesterol molecule is eliminated as the leaving group.

-

Deprotonation: The protonated carbonyl group of the resulting DM-PEN derivative is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the active DM-PEN.

Conclusion

This compound is a promising therapeutic agent for CNS malignancies, largely due to its inherent lipophilicity and ability to penetrate the blood-brain barrier. While a specific logP value remains to be reported, the available preclinical and clinical data strongly support its effective distribution into the CNS and selective accumulation in tumor tissue. The proposed four-tier mechanism of action, involving transport, selective uptake via L-glutamine transporters, and activation in the acidic tumor microenvironment, provides a solid framework for understanding its targeted cytotoxicity. Further research to definitively identify the specific glutamine transporters involved and to precisely quantify its lipophilicity will be valuable in optimizing its clinical application and in the design of future CNS-penetrant chemotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The acidic tumor microenvironment drives a stem-like phenotype in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The acidic tumor microenvironment enhances PD-L1 expression via activation of STAT3 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acidic extracellular microenvironment and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Preclinical Research Findings of Dm-CHOC-pen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for 4-demethyl-4-cholesteroylpenclomedine (Dm-CHOC-pen), a cholesteryl carbonate derivative of 4-demethyl-penclomedine (DM-PEN).[1] this compound is a polychlorinated pyridine (B92270) cholesteryl carbonate under investigation for its anti-neoplastic properties, particularly in cancers involving the central nervous system (CNS).[2][3]

Mechanism of Action and Proposed Transport

This compound's primary mechanism of action is the alkylation of DNA at the N7 position of guanine (B1146940) and N4 of cytosine, leading to cytotoxicity.[2][4][5][6] It is a lipophilic, electrically neutral molecule that can cross the blood-brain barrier.[4] The proposed mechanism for its entry into the CNS and tumor cells involves a multi-stage process.[4][7][8]

A proposed three-stage mechanism for this compound's cytotoxicity involves:

-

Reversible binding to red blood cell (RBC) membranes, facilitating transport into the CNS.[5][8]

-

Transport into cancer cells via the L-glutamine transfer system.[4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy

| Cell Line/Tissue | Assay Type | IC50 | Reference |

| Human Breast Cancer Explants | Not Specified | 1.1 ± 0.5 µg/mL | [1] |

| B-16 Melanoma Cells | Proliferation/Survival | 0.5 µg/mL | [9] |

Table 2: In Vivo Efficacy in Human Xenograft Models

| Xenograft Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |

| U251 Glioma (intracerebrally implanted) | 50 - 135 mg/kg, i.p., qd x 5 | Long-Term Survivors (LTS) / Complete Response (CR) | +29% LTS (25% CR) | [1] |

| MX-1 Breast Cancer (intracerebrally implanted) | 50 - 135 mg/kg, i.p., qd x 5 | Long-Term Survivors (LTS) / Complete Response (CR) | +20% LTS (17% CR) | [1] |

| B-16 Melanoma (subcutaneously implanted) | 200 mg/kg, i.p., daily for 5 days | Improvement in Survival (vs. saline) | 142% | [9] |

Table 3: Preclinical Toxicology

| Species | Route of Administration | LD10 | LD50 | Observations | Reference |

| Mice (sex combined) | Oral | >2 g/kg | >2 g/kg | - | [1] |

| Mice (sex combined) | Intravenous (i.v.) | 136 mg/kg | 385 mg/kg | - | [1][2] |

| Rats | Intravenous (i.v.) | 100 mg/kg | - | - | [2] |

| Beagle Dogs | Intravenous (i.v.) | - | - | No deaths observed at 10, 20, 30 mg/kg. Reversible elevations in AST/ALT at 30 mg/kg. No hematological, renal, or CNS toxicity noted. | [1] |

Table 4: Preclinical Pharmacokinetics

| Species | Key Findings | Reference |

| Rodents | Metabolized to 4-demethyl-PEN (DM-PEN) and cholesterol. | [2] |

| Humans (Phase I) | Cmax for this compound: 3 hours; Cmax for DM-PEN: 24 hours. Detected for up to 15 days post-administration associated with red blood cells. | [8][10] |

Experimental Protocols

Detailed experimental protocols are not fully available in the reviewed literature, which primarily consists of conference abstracts. The following outlines the methodologies as described.

In Vitro Cell Proliferation and Survival Assay

-

Cell Line: B-16 melanoma cells.

-

Treatment: Cells were exposed to varying concentrations of this compound.

-

Analysis: Proliferation and survival were assessed to determine the half-maximal inhibitory concentration (IC50). The specific assays used for assessing proliferation and survival (e.g., MTT, trypan blue exclusion) were not detailed.[9]

In Vivo Human Xenograft Studies

-

Animal Model: Mice.

-

Tumor Implantation:

-

Treatment:

-

For intracranial models, this compound was administered intraperitoneally (i.p.) at doses ranging from 50 to 135 mg/kg, once daily for five days.[1]

-

For the subcutaneous melanoma model, treatment with 200 mg/kg this compound was initiated when tumors became palpable and was administered i.p. daily for five days.[9]

-

-

Endpoints:

Toxicology Studies

-

Acute Toxicology in Mice:

-

Acute Toxicology in Dogs:

-

Model: Adult Beagle dogs.

-

Dosing: Single intravenous doses of 10, 20, and 30 mg/kg were administered.

-

Observations: Animals were monitored for mortality and signs of toxicity. Blood samples were collected to assess liver function (AST/ALT), hematological parameters, and renal function. No seizures or CNS toxicity were noted.[1]

-

Logical Workflow for Preclinical Evaluation

The preclinical development of this compound appears to have followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vitro Pharmacodynamics of Dm-CHOC-pen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dm-CHOC-pen (4-Demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative with significant promise as an anti-cancer agent. Its lipophilic nature, facilitated by the cholesteryl moiety, allows it to readily cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action of this compound is the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[2][3] Specifically, this compound acts as a bis-alkylating agent, forming covalent bonds with the N7 position of guanine (B1146940) and the N4 position of cytosine residues in the DNA strand.[4][5] This adduct formation is a critical step in its cytotoxic effect.[3] Unlike some other alkylating agents, this compound does not require hepatic activation to exert its cytotoxic effects.[1]

Proposed Signaling Pathway for DNA Damage-Induced Apoptosis

The DNA damage inflicted by this compound triggers a cascade of intracellular signaling events that converge on the apoptotic pathway. While the precise signaling network is still under investigation, a plausible pathway involves the recognition of DNA adducts by cellular surveillance mechanisms, leading to the activation of downstream effector caspases and the execution of programmed cell death.

Secondary Mechanism in Melanoma: Induction of Reactive Oxygen Species (ROS)

In the context of melanoma, a secondary mechanism of action involving the generation of reactive oxygen species (ROS) has been proposed.[6][7] This is thought to occur via the DOPA/melanin (B1238610) pathway, where this compound may act as a pyridinium (B92312) co-factor, leading to the transfer of electrons and the production of ROS.[7][8] This oxidative stress contributes to cellular damage and ultimately, cell death, a phenomenon observed as melanin encapsulation of the melanoma cells.[6][7]

Quantitative In Vitro Pharmacodynamics

The in vitro potency of this compound has been evaluated in various cancer cell lines and tumor explants. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.

| Cell Line/Tumor Type | Cancer Type | IC50 (µg/mL) | Additional Notes |

| B-16 | Murine Melanoma | 0.5 | [3][6][7][8] |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 0.4 (50% cytotoxicity) | [4][5][9][10] |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 1.0 (100% cytotoxicity) | [4][5][9][10] |

| Human Breast Cancer Explants | Breast Cancer | 1.1 ± 0.5 | [11] |

| High-Grade Astrocytoma, Atypical Meningioma, and Secondary Metastases Explants | CNS Tumors | 1.0 (µIC50) | Significantly more potent than temozolomide (B1682018) (µIC50 = 3.3).[12] |

Table 1. Summary of In Vitro Efficacy of this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key in vitro experiments to assess the pharmacodynamics of this compound.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., B-16 melanoma, NSCLC cell lines) in a 96-well plate at a density of 1x10⁴ cells/well in complete RPMI media.[13]

-

Incubation: Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[13]

-

Drug Treatment: Add varying concentrations of this compound (e.g., 0.1 - 1.0 µg/mL) to the wells.[4][13] Include a vehicle control (e.g., DMSO or tetrahydrofuran).[13]

-

Incubation with Drug: Incubate the cells with the drug for a defined period (e.g., 12, 24, 48, or 72 hours).[13]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

DNA Alkylation Assay (Conceptual Workflow)

While a specific protocol for this compound is not detailed in the provided results, a general approach to assess DNA alkylation would involve exposing cells to the compound, isolating the DNA, and then quantifying the level of adduct formation.

Methodological Considerations:

-

Adduct Detection: Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can be used to detect and quantify specific DNA adducts.

-

Immunodetection: Antibodies specific for N7-methylguanine adducts could be used in techniques like ELISA or slot blotting for quantification.

Reactive Oxygen Species (ROS) Detection Assay (Conceptual Workflow)

To investigate the secondary mechanism of this compound in melanoma, the production of ROS can be measured using fluorescent probes.

References

- 1. oatext.com [oatext.com]

- 2. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ATCT-14: CHEMOSENSITIVITY OF PRIMARY AND METASTATIC CNS TUMORS TO 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) AND TEMOZOLOMIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

An In-depth Technical Guide to Dm-CHOC-pen for the Treatment of Brain Metastases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel, lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate designed to overcome a significant challenge in neuro-oncology: the blood-brain barrier (BBB).[1] Its unique chemical structure allows it to penetrate the central nervous system (CNS), making it a promising therapeutic agent for primary brain tumors and brain metastases.[1] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its application for brain metastases. We will delve into its mechanism of action, summarize key quantitative data from clinical trials, detail experimental protocols, and visualize important pathways and workflows.

Mechanism of Action

The primary mechanism of action of this compound is the alkylation of DNA, a process that introduces alkyl groups into the DNA molecule, leading to cytotoxicity.[2][3][4] Specifically, this compound acts as a bis-alkylating agent, targeting the N7 position of guanine (B1146940) and the N4 position of cytosine on the DNA strand.[5][6] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell death.